molecular formula C8H14F3NO B1421836 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol CAS No. 1227068-37-2

1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol

Cat. No. B1421836
M. Wt: 197.2 g/mol
InChI Key: CLMDMJJVIPEREU-UHFFFAOYSA-N
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Description

“1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol” is a chemical compound with the molecular formula C8H14F3NO . It is a derivative of piperidine, a heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of “1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol” includes a piperidine ring attached to a trifluoromethyl group and a hydroxyl group . The InChI code for this compound is 1S/C8H14F3NO/c9-8(10,11)7(13)5-6-3-1-2-4-12-6/h6,12-13H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of “1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol” is 197.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 197.10274856 g/mol . The topological polar surface area of the compound is 32.3 Ų . The compound has a heavy atom count of 13 .

Scientific Research Applications

Stereocontrolled Synthesis

1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a relative of 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol, has been synthesized with high enantiomeric purity using lipase-mediated kinetic resolution. This process enables the conversion into 1,1,1-trifluoro-2,3-epoxypropane and serves as a precursor in various chemical reactions (Shimizu, Sugiyama, & Fujisawa, 1996).

Antidepressant Activity

Compounds structurally similar to 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol have been evaluated for antidepressant activity. These compounds demonstrated effects akin to fluoxetine in antireserpine and anorexigenic activities (Kumar et al., 2004).

Synthesis Methods

Methods for synthesizing derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol have been described, providing insights into the chemical manipulation and potential applications of such compounds (Vardanyan, 2018).

Enantioselective Synthesis

The enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols, a group including 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol, was achieved using ruthenium-catalyzed hydrogenation, indicating potential for precise stereoselective applications in organic synthesis (Kuroki et al., 2000).

Pharmaceutical Intermediates

Efficient synthesis methods have been developed for enantiopure intermediates, like (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, indicating the significance of such compounds in the synthesis of pharmaceuticals (Banoth et al., 2012).

Analyzing Miscibility with Water

Studies on the miscibility of fluorinated alcohols like 1,1,1-Trifluoro-propan-2-ol in water have shed light on the physicochemical properties of such molecules, crucial for applications in chemistry and materials science (Fioroni et al., 2003).

properties

IUPAC Name

1,1,1-trifluoro-2-piperidin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO/c1-7(13,8(9,10)11)6-2-4-12-5-3-6/h6,12-13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMDMJJVIPEREU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(1-benzylpiperidin-4-yl)-1,1,1-trifluoropropan-2-ol in methanol (25 mL), palladium on carbon (150 mg, 3.26 mmol) was added under hydrogen atmosphere. The resulting mixture was stirred under reflux for 6 h at 65 C. After completion of the reaction, the mixture was filtered and concentrated under vacuum to afford 1,1,1-trifluoro-2-(piperidin-4-yl)propan-2-ol. [M+H]=198.06
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Hu, RK Kunz, N Chen, S Rumfelt… - Journal of Medicinal …, 2013 - ACS Publications
Our development of PDE10A inhibitors began with an HTS screening hit (1) that exhibited both high p-glycoprotein (P-gp) efflux ratios in rat and human and poor metabolic stability. On …
Number of citations: 47 pubs.acs.org

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